Ferric ammonium oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ferric ammonium oxalate, also known as ammonium ferrioxalate or ammonium tris(oxalato)ferrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . It is a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It is relevant to the manufacture of blueprint paper .

Synthesis Analysis

The synthesis of this compound involves the acidic dissolution of ferrous ammonium sulfate in an aqueous solution of oxalic acid, followed by precipitation by nucleation and particle growth from a supersaturated solution . The initial concentration of ferrous ammonium sulfate influences the rate of precipitation of this compound .Molecular Structure Analysis

The complex is held together by dative covalent bonds, due to the oxygen atoms in the oxalate anions donating a lone pair to the p and d orbitals of the iron atom . The center has three electrons in its d orbitals, leaving 13 empty places in the remaining d and p orbitals .Chemical Reactions Analysis

This compound, being an acidic salt, is generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .Physical And Chemical Properties Analysis

This compound is a green solid . It is soluble in water but insoluble in ethanol . It is a colorless crystalline solid under standard conditions with a melting point of 374.5K in hydrated form and 463K in anhydrous form .Scientific Research Applications

- It forms complexes in aqueous solutions, like the trioxalato-iron(III) complex, which has implications in chemical synthesis and analysis (Magini, 1981).

- It's used in synthesizing other compounds, such as ferrous oxalate, with applications in materials like lithium iron phosphate (Qiao Qing-dong, 2008).

- Its decomposition products, like Fe2O3, are analyzed for applications in fields like materials science (Hussein et al., 1995).

- Ferric oxalate is used in analytical chemistry, like in the estimation of iodide (Ramanjaneyulu & Shukla, 1956).

- It has clinical applications, such as in reducing dentine hypersensitivity (Gillam et al., 2004).

- It's studied for its role in soil chemistry, like extracting trace elements from soils (Benítez & Dubois, 1999).

- Ferric ammonium oxalate is involved in the synthesis of various metal oxides and ferrites (Langbein & Fischer, 1991).

- It serves as an agent in surgery to prevent post-operative root hypersensitivity (Wang et al., 1993).

- In material science, it's used to study magnetic properties of metal complexes (Xu et al., 2007).

- It's crucial in microbial nitrogen cycle pathways like ferric ammonium oxidation in environmental science (Tan et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Ferric ammonium oxalate is a critical building block material for several applications such as lithium-ion batteries, photocatalysts, pigment, etc . A green synthesis technology with near-zero waste for the preparation of Fe (II) oxalate from steel waste has been proposed . This indicates that this compound has potential for future research and applications.

properties

CAS RN |

14221-47-7 |

|---|---|

Molecular Formula |

C6H4FeNO12-2 |

Molecular Weight |

337.94 g/mol |

IUPAC Name |

azanium;iron(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.Fe.H3N/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;1H3/q;;;+3;/p-5 |

InChI Key |

IXNGKYULQORYPD-UHFFFAOYSA-I |

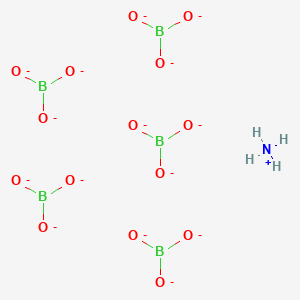

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[NH4+].[Fe+3] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+3] |

density |

Decomposes at 160-170 °C; loses 3 H2O by 100 °C; bright-green, monoclinic, prismatic crystals; Density= 1.78 at 17 °C. Very soluble in water; practically insoluble in alcohol. /Hydrate/ |

physical_description |

Hydrate: Bright green solid, soluble in water; Light sensitive; [Merck Index] Green solid; [CAMEO] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.